1-butyl-3,5-dimethoxybenzene

説明

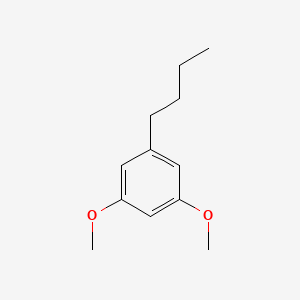

1-Butyl-3,5-dimethoxybenzene is a synthetic aromatic compound characterized by a benzene ring substituted with methoxy groups at the 3- and 5-positions and a linear butyl chain at the 1-position. The butyl group confers moderate lipophilicity, while the methoxy substituents enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitutions or cross-coupling reactions.

特性

CAS番号 |

51768-57-1 |

|---|---|

分子式 |

C12H18O2 |

分子量 |

194.27 g/mol |

IUPAC名 |

1-butyl-3,5-dimethoxybenzene |

InChI |

InChI=1S/C12H18O2/c1-4-5-6-10-7-11(13-2)9-12(8-10)14-3/h7-9H,4-6H2,1-3H3 |

InChIキー |

JNAVXGYUAXCROD-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC(=CC(=C1)OC)OC |

正規SMILES |

CCCCC1=CC(=CC(=C1)OC)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-butyl-3,5-dimethoxybenzene can be synthesized through several methods. One common method involves the methylation of resorcinol (1,3-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as sodium hydroxide. The resulting 1,3-dimethoxybenzene is then subjected to a Friedel-Crafts alkylation reaction with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butyl group at the 5-position.

Industrial Production Methods: Industrial production of benzene, 1,3-dimethoxy-5-butyl typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

化学反応の分析

Types of Reactions: 1-butyl-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinones.

Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and butyl groups direct incoming electrophiles to the ortho and para positions relative to themselves.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of 1,3-dimethoxy-5-butylquinone.

Reduction: Formation of 1,3-dimethoxy-5-butylcyclohexane.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

科学的研究の応用

1-butyl-3,5-dimethoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of benzene, 1,3-dimethoxy-5-butyl involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the butyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, leading to its observed effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1-butyl-3,5-dimethoxybenzene and its analogs based on substituent groups, physical properties, and applications:

Key Comparative Insights

Substituent Effects on Reactivity :

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) activate the benzene ring toward electrophilic substitution, whereas bromine (electron-withdrawing) deactivates it .

- Steric Effects : Linear butyl and cyclohexyl groups impose less steric hindrance compared to tert-butyl derivatives, making the former more reactive in coupling reactions .

Physical Properties: Solubility: Bromo and ethynyl derivatives exhibit higher polarity, with solubility in methanol or DMF, whereas butyl/tert-butyl analogs are more lipophilic . Thermal Stability: Ethynyl derivatives have higher boiling points (~264°C) due to strong intermolecular interactions, while tert-butyl analogs may decompose at elevated temperatures .

Applications: Synthetic Intermediates: Bromo and ethynyl derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira) . Catalysis: Cyclohexyl derivatives are employed in Fe-catalyzed Kumada couplings . Materials Science: Tert-butyl-substituted compounds enhance thermal stability in polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。